molecular formula C22H16F4N4O5 B11090907 2-ethoxy-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

2-ethoxy-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Cat. No.: B11090907
M. Wt: 492.4 g/mol
InChI Key: RDPUQEVCFXOINS-UHFFFAOYSA-N
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Description

2-ethoxy-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[2,3-d]pyrimidine core, which is often associated with biological activity, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide typically involves multiple steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include urea or thiourea derivatives, which react with diketones or ketoesters.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated benzene derivative reacts with a nucleophile.

    Attachment of the Ethoxy Group: This step may involve an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate with benzamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups within the pyrrolo[2,3-d]pyrimidine core, potentially converting them to alcohols.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, the compound’s structure suggests potential activity as an enzyme inhibitor or receptor ligand. It could be used in studies aimed at understanding protein-ligand interactions or in the development of new pharmaceuticals.

Medicine

In medicine, the compound may have applications as a therapeutic agent. Its ability to interact with biological targets could make it useful in the treatment of diseases such as cancer or infectious diseases.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.

Mechanism of Action

The mechanism by which 2-ethoxy-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This interaction can trigger a cascade of biochemical events, ultimately leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-ethoxy-N-[1-(4-chlorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide
  • 2-ethoxy-N-[1-(4-bromophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

Uniqueness

The presence of the fluorophenyl group in 2-ethoxy-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from similar compounds with different substituents, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C22H16F4N4O5

Molecular Weight

492.4 g/mol

IUPAC Name

2-ethoxy-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide

InChI

InChI=1S/C22H16F4N4O5/c1-2-35-14-6-4-3-5-13(14)17(31)29-21(22(24,25)26)15-16(27-19(21)33)30(20(34)28-18(15)32)12-9-7-11(23)8-10-12/h3-10H,2H2,1H3,(H,27,33)(H,29,31)(H,28,32,34)

InChI Key

RDPUQEVCFXOINS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2(C3=C(NC2=O)N(C(=O)NC3=O)C4=CC=C(C=C4)F)C(F)(F)F

Origin of Product

United States

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